molecular formula C18H22N2O B4900008 N-[2-(1-piperidinyl)ethyl]-2-naphthamide

N-[2-(1-piperidinyl)ethyl]-2-naphthamide

Cat. No. B4900008
M. Wt: 282.4 g/mol
InChI Key: KXTKSOARZRYVOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(1-piperidinyl)ethyl]-2-naphthamide and related compounds involves various chemical strategies, including the use of nano magnetite (Fe3O4) as an efficient catalyst under ultrasound irradiation, demonstrating the utility of nanocatalysts in promoting such reactions with high efficiency and clean methodologies (Mokhtary & Torabi, 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-ethyl-3,5-bis(naphthalen-1-yl-methylidene) piperidin-4-one, has been elucidated using crystal structure determination and Hirshfeld surface analysis. These studies reveal the importance of intra- and intermolecular interactions in defining the crystal packing and stability of such molecules (R. V. & R. C., 2021).

Chemical Reactions and Properties

Naphthamide derivatives participate in a range of chemical reactions, contributing to the synthesis of various heterocyclic compounds. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, showcasing the reactivity of naphthamide compounds in heterocyclic synthesis (Hussein et al., 2009).

Physical Properties Analysis

The physical properties of naphthamide compounds, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their behavior in different environments. For example, ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate demonstrates specific crystal packing patterns influenced by intermolecular hydrogen bonds (Song Xia et al., 2011).

Chemical Properties Analysis

Investigations into the chemical properties of this compound related compounds, such as their binding studies and influence on receptor affinity, highlight the diverse chemical nature and potential applications of these molecules. Studies on substituted piperidine naphthamides reveal their interaction with different receptors, shedding light on the compound's chemical behavior and potential as ligands (Carato et al., 2007).

properties

IUPAC Name

N-(2-piperidin-1-ylethyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(19-10-13-20-11-4-1-5-12-20)17-9-8-15-6-2-3-7-16(15)14-17/h2-3,6-9,14H,1,4-5,10-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTKSOARZRYVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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